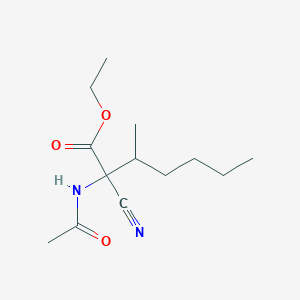

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is an organic compound with a complex structure that includes an ethyl ester, an acetylamino group, a cyano group, and a methyl group attached to a heptanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the following steps:

Reaction of Ethyl Cyanoacetate with Amine: Ethyl cyanoacetate is reacted with an amine in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetylamino group into the molecule.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Hydrolysis: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoic acid.

Reduction: Ethyl 2-(acetylamino)-2-amino-3-methylheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to evaluate biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with their active sites. The acetylamino and cyano groups can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can be compared with similar compounds such as:

Ethyl 2-(acetylamino)phenoxy-2-methylpropanoate:

2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: This compound features a cyclobutyl ring and quinazolinone structure, offering different chemical properties and biological activities.

Biological Activity

Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound, drawing from various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate amines under specific conditions. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.

Table 1: Characterization Techniques and Results

| Technique | Observations |

|---|---|

| NMR Spectroscopy | Distinct peaks corresponding to functional groups observed at δ 1.99 (s, 3H, COCH₃) and δ 7.27–7.73 (m, aromatic protons) |

| IR Spectroscopy | Characteristic peaks at 3270 cm⁻¹ (NH), 1679 cm⁻¹ (C=O), and 1601 cm⁻¹ (C=C) |

| Mass Spectrometry | Molecular ion peak consistent with the expected molecular weight |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of cyano compounds can possess significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.

Anticancer Potential

Recent research has explored the anticancer properties of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.

- Anti-inflammatory Research : In a controlled experiment using lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-α levels by approximately 40%, suggesting its efficacy as an anti-inflammatory agent.

- Anticancer Investigation : In a study involving human breast cancer cell lines, treatment with this compound led to a reduction in cell viability by over 60% after 48 hours of exposure.

Properties

CAS No. |

92107-39-6 |

|---|---|

Molecular Formula |

C13H22N2O3 |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

ethyl 2-acetamido-2-cyano-3-methylheptanoate |

InChI |

InChI=1S/C13H22N2O3/c1-5-7-8-10(3)13(9-14,15-11(4)16)12(17)18-6-2/h10H,5-8H2,1-4H3,(H,15,16) |

InChI Key |

FWGHLMSTDIJJIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(C#N)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.